CAS 1183542-24-6 molecular weight and boiling point data
CAS 1183542-24-6 molecular weight and boiling point data
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Chemical Entities: A Case Study on CAS 1183542-24-6
Introduction: The Challenge of the Unknown
In the landscape of drug discovery and chemical research, scientists frequently encounter new chemical entities (NCEs) for which no public data exists. A prime example is the compound designated by CAS Registry Number 1183542-24-6 . As of the latest literature review, the chemical structure, and consequently its fundamental physicochemical properties such as molecular weight and boiling point, are not available in the public domain. This absence of information is common for proprietary compounds in early-stage development, recently synthesized molecules, or intermediates that have not yet been fully characterized in published literature.
This guide, therefore, uses CAS 1183542-24-6 as a case study to address a more fundamental challenge: How do researchers determine the core physicochemical properties of a novel, uncharacterized compound? We will provide an in-depth, field-proven framework for establishing a compound's molecular weight and boiling point, grounded in principles of scientific integrity and experimental validation. This document is intended for researchers, chemists, and drug development professionals who are tasked with the foundational characterization of NCEs.
Part I: Molecular Weight Determination for a Novel Compound
The molecular weight (MW) is arguably the most fundamental property of a molecule, confirming its identity and purity.[1][2] For a novel compound like CAS 1183542-24-6, obtaining an accurate molecular weight is the first step in elucidating its molecular formula. Mass spectrometry (MS) is the definitive technique for this purpose, offering exceptional accuracy and sensitivity from minimal sample quantities.[1][3]
Expertise in Action: Selecting the Right Mass Spectrometry Technique
The choice of MS technique is dictated by the anticipated properties of the NCE and the required level of precision. For most small-molecule drug candidates, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which keeps the molecule intact.[1][4] For ultimate confidence in the molecular formula, High-Resolution Mass Spectrometry (HRMS) is indispensable.
Why HRMS? Standard MS might give a nominal mass (to the nearest integer), but HRMS provides the exact mass to several decimal places. This precision is critical because it allows for the unambiguous determination of a unique molecular formula, distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).[4]
| Technique | Principle | Best For | Key Advantage |
| Electrospray Ionization (ESI) | Soft ionization creating gaseous ions from a liquid solution. | Polar, medium-to-large molecules (peptides, proteins, drug candidates). | Produces multiply charged ions, allowing analysis of large molecules on instruments with a limited m/z range.[3] |
| MALDI-TOF | Matrix-assisted laser desorption/ionization with a time-of-flight analyzer. | Large biomolecules (proteins, DNA), polymers. | High throughput and tolerance for some buffers and salts.[1] |
| High-Resolution MS (e.g., Orbitrap, Q-TOF) | Utilizes mass analyzers with very high resolving power. | Elucidation of unknown structures. | Provides exact mass, enabling confident determination of the elemental composition and molecular formula.[4] |
Protocol: Molecular Formula Determination of an NCE via HRMS
This protocol outlines a self-validating system for determining the molecular formula of a compound like CAS 1183542-24-6.
1. System Calibration & Preparation:
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Causality: To ensure high mass accuracy, the instrument must be calibrated immediately prior to analysis. This corrects for any minor drift in the mass analyzer's electronics or temperature.
-
Action: Calibrate the mass spectrometer (e.g., an Orbitrap or Q-TOF system) across the desired mass range using a well-characterized, commercially available calibration solution. The calibration should yield a mass accuracy of < 5 ppm (parts per million).
2. Sample Preparation:
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Causality: The sample must be fully dissolved in a solvent compatible with ESI to ensure efficient ionization and prevent clogging of the interface.
-
Action: Dissolve approximately 1 mg of the NCE in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid). The formic acid aids in the protonation of the analyte to form [M+H]⁺ ions.
3. Infusion and Data Acquisition:
-
Causality: Direct infusion allows for stable signal acquisition without the complexity of chromatography, ideal for a pure compound.
-
Action: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode (to detect [M+H]⁺) and negative ion mode (to detect [M-H]⁻) to capture all possible ionization pathways. Set the mass analyzer to a high resolution (>60,000).
4. Data Processing and Formula Generation:
-
Causality: The instrument's software uses the measured exact mass to calculate possible elemental compositions within the specified mass accuracy tolerance.
-
Action:
-
Identify the peak corresponding to the intact molecule (e.g., the [M+H]⁺ ion).
-
Use the instrument's software to calculate the exact neutral mass from the measured m/z.[3]
-
Input this exact mass into a molecular formula generator. Constrain the search by plausible elements (e.g., C, H, N, O, S, halogens) and apply chemical logic filters (e.g., the nitrogen rule, ring and double bond equivalents).
-
The software will generate a list of possible molecular formulas. The correct formula will typically have the lowest ppm error and be the most chemically plausible based on the compound's synthetic route.
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Part II: Boiling Point Determination & Prediction
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] It is a crucial indicator of a substance's volatility and is influenced by factors like molecular weight, intermolecular forces (e.g., hydrogen bonding, van der Waals forces), and molecular shape.[6]
Experimental Approach: The Capillary Method
For novel compounds available in small quantities, classical distillation is impractical. The capillary method (or micro-boiling point determination) is the standard technique, requiring only a few microliters of the sample.[5][7]
Protocol: Micro-Boiling Point Determination
1. Apparatus Setup:
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Action: Attach a small test tube containing 0.5 mL of the NCE to a thermometer using a rubber band.
-
Action: Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[5]
-
Action: Immerse this assembly in a heating bath (e.g., a beaker of mineral oil or a melting point apparatus with a heating block).
2. Heating and Observation:
-
Causality: As the liquid is heated, the air trapped in the capillary tube expands and escapes. As the temperature approaches the boiling point, the capillary fills with the vapor of the substance.
-
Action: Heat the bath slowly (approx. 2°C per minute) while stirring to ensure even temperature distribution.
-
Action: Observe the capillary tube. A slow stream of bubbles will begin to emerge.
3. Boiling Point Identification:
-
Causality: The true boiling point is reached when the vapor pressure inside the capillary equals the external atmospheric pressure. At this point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[7]
-
Action: Record the temperature (T1) when a continuous stream of bubbles is observed.
-
Action: Remove the heat source and allow the bath to cool slowly. The bubbling will stop, and as the vapor pressure drops, the liquid will be drawn back into the capillary tube.
-
Action: Record the temperature (T2) at the exact moment the liquid enters the capillary. This is the equilibrium boiling point.
-
Trustworthiness: The boiling point is the average of T1 and T2. It is critical to also record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.
Computational Approach: QSPR for Boiling Point Prediction
When a physical sample is unavailable or too precious, or if the compound is predicted to decompose at high temperatures, computational methods can provide a reliable estimate. Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose.[8][9]
-
Principle: QSPR is a computational method that correlates a compound's structural features (represented by numerical values called "molecular descriptors") with its physicochemical properties.[10][11]
-
Process:
-
The 2D or 3D structure of the molecule is used as input.
-
Software calculates hundreds of molecular descriptors (e.g., molecular weight, surface area, polarizability, atom counts, topological indices).
-
A pre-existing mathematical model, trained on thousands of compounds with known boiling points, uses these descriptors to predict the boiling point of the new molecule.[8][12]
-
-
Expertise: The accuracy of a QSPR prediction depends heavily on the quality of the model and whether the novel compound falls within the model's "applicability domain." Therefore, it is best used as a predictive tool to guide experimental design rather than a replacement for empirical measurement.
| Method | Sample Required | Accuracy | Key Considerations |
| Experimental (Capillary) | Small (milligrams) | High | Requires a pure physical sample; must correct for atmospheric pressure. |
| Computational (QSPR) | None (structure only) | Moderate to High | Accuracy depends on the model; provides a valuable estimate for planning. |
Integrated Workflow for NCE Characterization
The determination of molecular weight and boiling point are key milestones in the overall characterization of a new chemical entity. The logical progression of activities is crucial for an efficient and successful research campaign.
Caption: Workflow for the characterization of a New Chemical Entity (NCE).
Conclusion
While the specific molecular weight and boiling point of CAS 1183542-24-6 remain undefined in public scientific literature, this guide provides a robust and scientifically rigorous framework for their determination. By employing high-resolution mass spectrometry, researchers can confidently establish the compound's molecular formula and exact mass. Complementarily, the micro-boiling point technique offers an experimentally validated method to measure its boiling point, while computational QSPR models serve as a powerful predictive tool. This integrated approach ensures that even for completely novel entities, a foundational physicochemical profile can be reliably established, paving the way for further research and development.
References
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Katritzky, A. R., et al. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 39(4), 757–763. [Link]
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Ashrafi, A. R., et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1669-1671. [Link]
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Sapkota, K. R. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some organic Compounds. Journal of Nepal Chemical Society, 29, 93-97. [Link]
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GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. GeeksforGeeks Science Portal. [Link]
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ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR Blog. [Link]
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Yao, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Liquids, 183, 22-29. [Link]
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University Chemistry Education. (n.d.). Determination of Boiling Points. Lab Protocols. [Link]
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JoVE. (2020). Boiling Points - Procedure. Journal of Visualized Experiments. [Link]
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Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Mtoz Biolabs Resources. [Link]
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Jain, A., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(9), 3245–3251. [Link]
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King Saud University. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Chemistry Department Lab Manuals. [Link]
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